molecular formula C6H4BrClIN B2829167 2-Bromo-6-chloro-3-iodo-5-methylpyridine CAS No. 1822782-03-5

2-Bromo-6-chloro-3-iodo-5-methylpyridine

Cat. No.: B2829167
CAS No.: 1822782-03-5
M. Wt: 332.36
InChI Key: HQSVHHWLNMHHCL-UHFFFAOYSA-N
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Description

2-Bromo-6-chloro-3-iodo-5-methylpyridine is a compound with the molecular formula C6H4BrClIN. It has a molecular weight of 332.37 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H4BrClIN/c1-3-2-4(9)5(7)10-6(3)8/h2H,1H3 . The InChI key is HQSVHHWLNMHHCL-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Halogen/Halogen Displacement in Heterocycles

  • A study by Schlosser and Cottet (2002) explored the conversion of 2-chloropyridine into 2-bromopyridine, which is closely related to 2-Bromo-6-chloro-3-iodo-5-methylpyridine, highlighting the potential for halogen displacement in pyridines and other heterocycles (Schlosser & Cottet, 2002).

Synthesis and Crystal Structure

  • The synthesis and crystal structure of related compounds, such as 2-bromo-4-chloro-6-[(4-methylpyridin-2-ylimino)me- thyl]phenol, were examined by Wang et al. (2008), indicating the structural complexity and potential applications in materials science (Wang et al., 2008).

Halogen-rich Intermediate for Synthesis

  • Wu et al. (2022) discussed the use of halogen-rich pyridines, like 5-Bromo-2-chloro-4-fluoro-3-iodopyridine, as intermediates for synthesizing pentasubstituted pyridines, highlighting their value in medicinal chemistry research (Wu et al., 2022).

Rearrangements in Aminations of Halopyridines

  • The work of Pieterse and Hertog (2010) on rearrangements during aminations of halopyridines, involving pyridyne intermediates, suggests potential pathways for chemical transformations involving similar compounds (Pieterse & Hertog, 2010).

Pressure and Temperature Effects

  • Kojima (1988) investigated the effects of pressure and temperature on cobalt(II) halides in solutions with related compounds, providing insights into physical chemistry and reaction conditions (Kojima, 1988).

Synthesis of Thienopyridines

  • Bremner et al. (1992) reported the synthesis of thienopyridines from ortho-halogenated pyridine derivatives, indicating potential synthetic routes for similar compounds (Bremner et al., 1992).

Influence of Anionic Ligands

  • Uhlig and Schäfer (1968) explored the influence of anionic ligands on the structure of nickel(II) and cobalt(II) complexes with bisphenylphosphino-methylpyridins, relevant to coordination chemistry (Uhlig & Schäfer, 1968).

Reactivity of Metal Chelates

  • Iskander et al. (1984) examined the reactivity of metal chelates with sulfur-containing ligands towards Lewis bases, potentially relevant for catalysis and material science (Iskander et al., 1984).

Synthesis and Characterization of Tetrakis(2-Pyridyl)Tin Compounds

  • Bette and Steinborn (2012) conducted the synthesis and characterization of Tetrakis(2-Pyridyl)Tin compounds, which may provide insights into the reactivity and application of related pyridine derivatives (Bette & Steinborn, 2012).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H320, and H335 . The precautionary statements are P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

Properties

IUPAC Name

2-bromo-6-chloro-3-iodo-5-methylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClIN/c1-3-2-4(9)5(7)10-6(3)8/h2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQSVHHWLNMHHCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1Cl)Br)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClIN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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